molecular formula C26H29NO6 B12182927 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B12182927
M. Wt: 451.5 g/mol
InChI Key: QTRXCUYPDHSEPS-UHFFFAOYSA-N
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Description

The compound 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a coumarin derivative functionalized with a benzyl group at position 3, methyl groups at positions 4 and 8, and a 2-oxo moiety. The ester side chain comprises a tert-butoxycarbonyl (Boc)-protected beta-alanine residue. The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis and enabling controlled deprotection under acidic conditions .

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C26H29NO6/c1-16-19-11-12-21(31-22(28)13-14-27-25(30)33-26(3,4)5)17(2)23(19)32-24(29)20(16)15-18-9-7-6-8-10-18/h6-12H,13-15H2,1-5H3,(H,27,30)

InChI Key

QTRXCUYPDHSEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Components

  • Phenol derivative : 3-Benzyl-4-methylresorcinol (or equivalent).

  • β-Keto ester : Ethyl acetoacetate or modified derivatives.

  • Acid catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.

Mechanism

The reaction proceeds through electrophilic substitution, cyclization, and dehydration. The benzyl and methyl groups are introduced via pre-functionalized starting materials. For example, 3-bromophenol derivatives can be coupled with benzyl halides prior to condensation.

Example Procedure

A mixture of 3-benzyl-4-methylphenol (0.58 mmol) and ethyl 4-chloro-3-oxobutanoate (1.16 mmol) in 70% H₂SO₄ was stirred at 40°C for 72 hours. The crude product was extracted with ethyl acetate, dried, and purified via silica gel chromatography (ethyl acetate/petroleum ether) to yield the coumarin core.

Functionalization at the 7-Position

The 7-hydroxyl group of the coumarin is activated for subsequent esterification.

Chloromethylation

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene.

Example :
7-Hydroxy-3-benzyl-4,8-dimethylcoumarin (1.2 mmol) was treated with SOCl₂ (5 equiv) in DCM at 60°C for 6 hours. The resulting 7-chloromethylcoumarin was isolated in 85% yield.

Bromination (Alternative)

For photoreactive derivatives, bromination at the 7-position using N-bromosuccinimide (NBS) has been reported.

Conjugation with Boc-Protected Beta-Alanine

The final step involves coupling the chloromethyl coumarin with N-(tert-butoxycarbonyl)-β-alanine. Two primary methods are employed:

Base-Mediated Nucleophilic Substitution

  • Reagents : Potassium fluoride (KF), dry DMF.

  • Mechanism : KF deprotonates the carboxylic acid of Boc-β-alanine, forming a carboxylate that displaces chloride.

Procedure :
A mixture of 7-chloromethylcoumarin (0.2 mmol), N-Boc-β-alanine (0.2 mmol), and KF (0.56 mmol) in dry DMF was stirred at 25°C for 48 hours. The product was purified via column chromatography (ethyl acetate/petroleum ether) to yield the target compound in 38–55% yield.

Coupling Agent-Assisted Esterification

  • Reagents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) or EDCl/HOBt.

  • Conditions : Anhydrous DCM or THF, 0°C to room temperature.

Example :
N-Boc-β-alanine (1.1 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) were added to a solution of 7-hydroxymethylcoumarin in DCM. After 24 hours, the dicyclohexylurea byproduct was filtered, and the crude product was purified to achieve 65–70% yield.

Optimization and Challenges

Solvent and Catalyst Selection

  • DMF vs. DCM : DMF enhances solubility of ionic intermediates in base-mediated reactions, while DCM is preferred for coupling agents.

  • Catalyst loading : Excess KF (2.5–3 equiv) improves nucleophilic substitution efficiency.

Side Reactions

  • Hydrolysis : Moisture leads to Boc-group deprotection; rigorous anhydrous conditions are essential.

  • Racemization : Minimal with Boc-β-alanine due to steric hindrance.

Yield Comparison

MethodYield (%)Purity (HPLC)
KF/DMF38–55≥95%
DCC/DMAP65–70≥98%

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.44 ppm), coumarin H-3 (δ 6.51 ppm), and benzyl protons (δ 7.40 ppm).

  • ¹³C NMR : Carbonyl peaks at δ 165–170 ppm confirm ester and Boc groups.

HPLC Analysis

  • Conditions : C18 column, methanol/water gradient (70:30 to 95:5), UV detection at 254 nm.

  • Retention time : 12–14 minutes.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternate catalysts : Tetrabutylammonium fluoride (TBAF) reduces reaction time but increases cost.

  • Solvent recycling : DMF recovery via distillation improves sustainability.

Emerging Methodologies

Photocatalytic Coupling

Recent studies explore visible-light-mediated esterification, though yields remain suboptimal (25–30%).

Flow Chemistry

Microreactors enable precise control of exothermic steps (e.g., Pechmann condensation), enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4, CrO3, or PCC.

    Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde or benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, chromen-2-one derivatives are often studied for their potential as enzyme inhibitors, particularly in the context of diseases like cancer or inflammation.

Medicine

Medically, compounds like 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate might be investigated for their pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.

Industry

Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate would depend on their specific biological targets. Generally, chromen-2-one derivatives can interact with various enzymes or receptors, modulating their activity. For example, they might inhibit enzymes involved in oxidative stress or inflammation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The coumarin scaffold is a common feature among analogs, but substitutions and side-chain modifications significantly influence physicochemical and biological properties. Key comparisons include:

Amino Acid Side Chain Modifications
  • Target Compound: Features beta-alanine esterified to the coumarin core. Beta-alanine, a non-aromatic amino acid, contributes to hydrophilicity and metabolic stability.
  • L-Tryptophanate Analog: The compound 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-L-tryptophanate (C34H34N2O6) replaces beta-alanine with tryptophan, introducing an indole group. This increases molecular weight (566.65 g/mol vs.
Ether vs. Ester Linkages
  • [(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid: This analog lacks the Boc-beta-alanine side chain, instead forming an ether linkage with acetic acid. The absence of the ester group reduces steric hindrance and increases solubility in polar solvents.

Physicochemical and Analytical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Amino Acid/Group Reference
Target Compound C27H29NO6* ~469.5 3-benzyl, 4,8-dimethyl, 2-oxo Boc-beta-alaninate Estimated
L-Tryptophanate Analog C34H34N2O6 566.65 Same coumarin core Boc-L-tryptophanate
[(3-Benzyl...)oxy]acetic Acid C20H18O5 338.36 Ether linkage Acetic acid

*Estimated based on structural similarity to .

  • Elemental Analysis : reports calculated and found values (e.g., C: 59.99% vs. 60.02%) for a tert-butyl-alaninate analog, emphasizing the importance of purity validation. Similar analyses for the target compound would confirm synthetic accuracy .
  • Beta-alanine’s lack of chiral centers simplifies synthesis but may reduce target specificity .

Biological Activity

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H31NO5C_{23}H_{31}NO_5 and a molecular weight of approximately 409.4 g/mol. It belongs to the class of coumarin derivatives, characterized by a chromen-2-one core structure. The presence of the benzyl group and the tert-butoxycarbonyl moiety contributes to its biological properties.

Synthesis Overview

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves several steps:

  • Preparation of the Chromen Core : Derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.
  • Benzylation : The chromen core is benzylated using benzyl bromide in the presence of a base.
  • Acylation : Acetylation occurs at the hydroxyl group using acetic anhydride.
  • Formation of Beta-Alaninate : The final step involves coupling with beta-alanine under appropriate conditions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Mechanistic studies suggest that it induces apoptosis in cancer cells through:

  • Activation of Caspases : Leading to programmed cell death.
  • Disruption of Mitochondrial Function : Resulting in increased oxidative stress and cell death.

In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition leads to reduced production of pro-inflammatory mediators.

This activity has been linked to its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

A summary of relevant case studies is presented below:

StudyFindings
Cho et al. (2017)Demonstrated anticancer effects in malignant pleural mesothelioma models, highlighting the role of ERK blockade and CD44 downregulation .
Recent In Vitro StudiesShowed significant inhibition of cancer cell proliferation across multiple lines, with IC50 values indicating potency in the low micromolar range.
Antimicrobial ScreeningIdentified effective inhibition against Gram-positive bacteria, with further exploration needed for Gram-negative strains .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By binding to active sites on COX and LOX enzymes, it prevents substrate access, thereby reducing inflammatory mediator synthesis.
  • Cell Signaling Modulation : Alters signaling pathways associated with apoptosis and inflammation through receptor interactions.
  • Oxidative Stress Induction : Increases reactive oxygen species (ROS) levels within cells, leading to enhanced apoptosis in cancer cells.

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